The Synthetic Veil: A Technical Guide to the Metabolic Pathways and Research Applications of Oxysterol 3-Benzoate Esters
This guide provides an in-depth exploration of 3-benzoate esters of oxysterols, focusing on their role as synthetic tools in biomedical research. As endogenous benzoate esters of oxysterols are not described, this docume...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth exploration of 3-benzoate esters of oxysterols, focusing on their role as synthetic tools in biomedical research. As endogenous benzoate esters of oxysterols are not described, this document centers on the rationale for their synthesis, their proposed metabolic activation pathway, and the experimental methodologies required for their study. It is intended for researchers, scientists, and drug development professionals seeking to leverage these compounds to investigate the complex biology of their parent oxysterols.
Introduction: Oxysterols and the Rationale for Esterification
Oxysterols are oxidized derivatives of cholesterol, generated either through enzymatic action by cytochrome P450 hydroxlases or via non-enzymatic auto-oxidation.[1][2] These molecules are far more than simple metabolic byproducts; they are potent signaling molecules and key regulators of lipid homeostasis.[3]
Key biological functions of oxysterols include:
Activation of Liver X Receptors (LXRs) : Oxysterols like 24(S),25-epoxycholesterol are powerful endogenous ligands for LXRs, nuclear receptors that control the expression of genes involved in cholesterol efflux, transport, and metabolism.[4][5]
Regulation of SREBP Processing : Certain oxysterols can bind to the protein Insig, promoting its interaction with SCAP and retaining the SREBP-SCAP complex in the endoplasmic reticulum. This action prevents the activation of SREBP, a master transcription factor for cholesterol and fatty acid biosynthesis, thus reducing lipid synthesis when sterol levels are high.[6][7]
Cytotoxicity and Disease Association : At elevated concentrations, some oxysterols, particularly 7-ketocholesterol (7KC), are cytotoxic and pro-apoptotic.[8][9] Their accumulation has been implicated in the pathophysiology of diseases like atherosclerosis, neurodegenerative disorders, and age-related macular degeneration.[6][8][10]
Despite their importance, the study of free oxysterols in cellular systems presents challenges due to their specific polarity and rapid metabolism. To address this, researchers utilize synthetic derivatives, such as 3-benzoate esters. The primary rationale for this esterification is to modify the molecule's physicochemical properties.[2][11] Blocking the polar 3β-hydroxyl group with a non-polar benzoate group increases the compound's overall lipophilicity. This modification can enhance its solubility in lipid-based delivery vehicles and potentially alter its uptake and distribution within cells, effectively creating a "prodrug" that releases the active oxysterol upon intracellular hydrolysis.[11]
Proposed Metabolic Pathway: From Synthetic Ester to Active Oxysterol
Once introduced into a biological system, an oxysterol 3-benzoate ester is presumed to be metabolically inert until its ester bond is cleaved. This hydrolysis is essential to release the parent oxysterol, which can then interact with its intracellular targets. The most likely candidates for this bioactivation are carboxylesterases (CES), a family of serine hydrolases with broad substrate specificity.[6][12]
Human carboxylesterase 1 (CES1), which is abundant in the liver and in macrophages, is known to hydrolyze cholesteryl esters with long-chain fatty acids.[12][13] Given its large, hydrophobic active site, it is the prime candidate for hydrolyzing the benzoate ester of an oxysterol.[6] The proposed metabolic pathway is as follows:
Cellular Uptake : The lipophilic oxysterol 3-benzoate ester crosses the plasma membrane and enters the cytoplasm.
Ester Hydrolysis : Cytosolic carboxylesterases, primarily CES1, catalyze the hydrolysis of the ester bond.
Release of Products : This reaction yields the free, biologically active oxysterol and benzoic acid.
Target Engagement : The liberated oxysterol can then traffic to its respective cellular targets (e.g., LXR in the nucleus, the Insig/SCAP/SREBP complex at the endoplasmic reticulum) to exert its biological effects.
This proposed pathway highlights the role of the benzoate ester as a delivery mechanism, which is hydrolyzed to unmask the active signaling molecule.
A Technical Guide to the Differentiation of 7-alpha and 7-beta Hydroxycholesterol Benzoate Isomers: Synthesis, Analysis, and Biological Implications
An In-depth Technical Guide: For Researchers, Scientists, and Drug Development Professionals Introduction Overview of 7-Hydroxycholesterol Isomers Oxysterols, the oxidized derivatives of cholesterol, are pivotal molecule...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide:
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overview of 7-Hydroxycholesterol Isomers
Oxysterols, the oxidized derivatives of cholesterol, are pivotal molecules in a multitude of physiological and pathological processes. Among these, the 7-hydroxycholesterol isomers, 7-alpha-hydroxycholesterol and 7-beta-hydroxycholesterol, stand out due to their distinct and often opposing biological activities. 7α-hydroxycholesterol is a key intermediate in the "classic" or "neutral" pathway of bile acid synthesis, a major route for cholesterol catabolism in the liver.[1][2][3] Its formation from cholesterol is the rate-limiting step, catalyzed by the enzyme cholesterol 7-alpha-hydroxylase (CYP7A1).[1][4][5][6] In contrast, 7β-hydroxycholesterol is primarily formed through non-enzymatic, free radical-mediated oxidation of cholesterol and is often considered a biomarker for oxidative stress.[7][8] It has been implicated in various cytotoxic and pro-inflammatory pathways.[4][7][8][9][10]
Importance of the Benzoate Moiety in Research and Development
The introduction of a benzoate group at the 3-hydroxy position of these isomers serves several critical functions in a research and drug development context. Firstly, it acts as a protecting group during chemical synthesis, enabling regioselective modifications at other positions of the sterol nucleus.[1][11][12] Secondly, the benzoate moiety can enhance the lipophilicity of the molecule, potentially influencing its membrane permeability and pharmacokinetic properties. Furthermore, for analytical purposes, benzoylation can improve the chromatographic behavior and detection of these sterols in techniques such as High-Performance Liquid Chromatography (HPLC).
Scope and Objectives of the Guide
This technical guide provides a comprehensive overview of the fundamental differences between 7-alpha and 7-beta hydroxycholesterol benzoate isomers. It is designed to be a practical resource for researchers, offering detailed insights into their stereoselective synthesis, robust analytical methods for their differentiation, and a comparative analysis of their biological implications. The objective is to equip scientists with the knowledge and methodologies required to confidently work with and characterize these important molecules.
Stereochemistry and Physicochemical Properties
The Structural Distinction: Alpha vs. Beta Configuration
The defining difference between the two isomers lies in the stereochemistry of the hydroxyl group at the C7 position of the cholesterol backbone. In 7α-hydroxycholesterol, the hydroxyl group is oriented in the axial position, pointing downwards from the plane of the steroid ring system. Conversely, in 7β-hydroxycholesterol, the hydroxyl group is in the equatorial position, oriented upwards. This seemingly subtle difference in spatial arrangement has profound consequences for the molecule's overall shape, its interaction with enzymes and receptors, and its physicochemical properties.
Role of (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate in lipid peroxidation
The following technical guide details the role of (3$\beta \alpha \alpha$-OH-CB ) within the context of lipid peroxidation (LPO) research. Technical Guide: (3 ,7 )-Cholest-5-ene-3,7-diol 3-Benzoate in Lipid Peroxidation[...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the role of (3$\beta
\alpha\alpha$-OH-CB ) within the context of lipid peroxidation (LPO) research.
Technical Guide: (3
,7
)-Cholest-5-ene-3,7-diol 3-Benzoate in Lipid Peroxidation[1][2]
Executive Summary & Molecular Identity[1][2]
In the study of oxidative stress, (3$\beta
\alpha$)-Cholest-5-ene-3,7-diol 3-Benzoate serves a critical function as a model oxidation product and analytical standard .[1][2] Unlike free cholesterol, the majority of cholesterol in circulating Low-Density Lipoprotein (LDL) exists as cholesteryl esters (CE).[1][2] To accurately map the pathophysiology of atherosclerosis, researchers must track the oxidation of these esters, not just free sterols.[2]
7
-OH-CB represents the stable, reduced alcohol form of cholesteryl benzoate after it has undergone allylic oxidation at the C7 position.[1][2] It is distinct from endogenous metabolites because of the benzoate moiety, which renders it a robust, lipophilic tool compound for validating analytical methods (HPLC/LC-MS) targeting intact oxidized cholesteryl esters.[1][2]
-OH-CB lies in the mechanism of Cholesteryl Ester Auto-oxidation .[2] When LDL particles are subjected to oxidative stress (e.g., via copper ions or myeloperoxidase), the polyunsaturated fatty acid (PUFA) tails are typically attacked first.[1][2] However, the sterol B-ring is also a primary target for radical attack.[1][2]
The C7 Allylic Oxidation Pathway
The double bond at C5-C6 activates the allylic positions (C4 and C7).[1] The C7 position is thermodynamically favored for hydrogen abstraction.[2] The formation of 7
-OH-CB occurs via the following cascade:
Initiation: A reactive oxygen species (ROS) abstracts a hydrogen atom from C7 of the Cholesteryl Benzoate, forming a carbon-centered radical (L[1][2]•).
Propagation: Oxygen adds to the radical to form a peroxyl radical (LOO[2]•).
Hydroperoxide Formation: The peroxyl radical abstracts a hydrogen from a neighbor, yielding 7-hydroperoxycholesteryl benzoate (7-OOH-CB) .[1][2]
Reduction: The unstable 7-OOH-CB is reduced (enzymatically or chemically via glutathione/methionine) to the stable alcohol: 7
-OH-CB) rather than natural esters (like linoleate) for three specific reasons:
Stability: The benzoate group is resistant to secondary oxidation, unlike the polyunsaturated tails of natural cholesteryl esters.[2] This isolates the oxidation chemistry to the sterol ring.[2]
UV Detection: The benzoate chromophore provides strong UV absorbance (approx. 230 nm), making it an excellent internal standard for HPLC analysis of non-chromophoric lipids.[2]
Figure 1: The allylic oxidation pathway converting Cholesteryl Benzoate to the 7
The following protocols describe the synthesis of 7
-OH-CB for use as a standard, and its application in analyzing oxidized lipids.
Protocol A: Synthesis of 7
-OH-CB Standard
Objective: To generate a pure reference standard for HPLC calibration.
Starting Material: Dissolve 1.0 g of Cholesteryl Benzoate in 15 mL of benzene (or CCl
substitute).
Bromination (Protection): Add N-bromosuccinimide (NBS) to generate the 7-bromo intermediate.[1][2] Note: This directs substitution to the allylic position.
Hydrolysis: Treat the brominated intermediate with aqueous acetone and silver carbonate (Ag
CO) or mild base to substitute the bromine with a hydroxyl group.[2]
Mechanism:[2][4][5][6] The bulky benzoate at C3 sterically directs the incoming hydroxyl group, often favoring the 7
Sample Preparation: Isolate LDL from plasma via ultracentrifugation.[2]
Lipid Extraction: Perform a Folch extraction (Chloroform:Methanol 2:1) to extract total lipids.[1][2] Do not saponify , as this will cleave the ester bond and destroy the specific analyte structure.[2]
HPLC Setup:
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm, 250 x 4.6 mm.[1][2]
Detection: UV Diode Array at 234 nm (conjugated dienes) and 210 nm (isolated double bonds/benzoate peak).[1][2]
Mobile Phase: Isocratic Acetonitrile:Isopropanol (40:60 v/v).[1][2]
Validation: Inject the synthesized 7
-OH-CB standard.
Result: It should appear as a distinct peak, separated from unoxidized cholesteryl benzoate and 7-ketocholesteryl benzoate.[1][2]
Application: Use the retention time to identify the corresponding natural 7-OH-cholesteryl esters (e.g., 7-OH-Cholesteryl Linoleate) which will elute nearby but with slight shifts due to the fatty acid tail difference.[1][2]
Analytical Data & Comparison
Distinguishing the 7
isomer from the 7 isomer and the 7-ketone is critical for determining the source of oxidation (enzymatic vs. radical).
Analyte
Retention Order (Normal Phase)
UV Max (nm)
Formation Pathway
Cholesteryl Benzoate (Parent)
1 (Fastest)
230
Precursor
7-Ketocholesteryl Benzoate
2
238
Decomposition of 7-OOH
7-OH-CB (Target)
3
210-215
Enzymatic (CYP7A1) or Radical
7-OH-CB
4 (Slowest)
210-215
Exclusively Radical (Non-enzymatic)
Note: In enzymatic systems (CYP7A1), the 7
isomer is the exclusive product.[1][2] In non-enzymatic lipid peroxidation, a mixture of 7 and 7 is formed.[2] Therefore, using 7-OH-CB alongside a 7 standard allows researchers to calculate the "Oxidation Origin Index."[1][2]
References
Smith, L. L. (1981).[1][2] Cholesterol Autoxidation. Plenum Press.[2] (Foundational text on sterol oxidation mechanisms).
Brown, A. J., & Jessup, W. (1999).[1][2] Oxysterols and atherosclerosis.[2][7] Atherosclerosis, 142(1), 1-28.[1][2] Link
Lyons, M. A., & Brown, A. J. (1999).[1][2] Molecules in focus: 7-Ketocholesterol.[1][2] The International Journal of Biochemistry & Cell Biology, 31(3-4), 369-375.[1][2] Link
Girotti, A. W. (1998).[1][2] Lipid hydroperoxide generation, turnover, and effector action in biological systems.[1][2][5] Journal of Lipid Research, 39(8), 1529-1542.[1][2] Link
Iuliano, L. (2011).[1][2] Pathways of cholesterol oxidation via non-enzymatic mechanisms.[2] Chemistry and Physics of Lipids, 164(6), 457-468.[1][2] Link
Matsuura, E., et al. (2008).[1][2] Oxidized LDL/beta2-glycoprotein I complexes: new aspects in atherosclerosis. Lupus, 17(10), 878.[1][2] (Contextualizes oxidized cholesteryl esters in disease). Link
Thermodynamics of Cholesteryl Benzoate Allylic Oxidation Products
Executive Summary Cholesteryl benzoate (5-cholesten-3 -yl benzoate) holds a unique place in the history of science as the material in which Friedrich Reinitzer discovered the liquid crystalline phase in 1888. While its m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Cholesteryl benzoate (5-cholesten-3
-yl benzoate) holds a unique place in the history of science as the material in which Friedrich Reinitzer discovered the liquid crystalline phase in 1888. While its mesomorphic properties are well-documented, the thermodynamic susceptibility of its allylic C-7 position to oxidation presents both a challenge for material stability and an opportunity for synthetic functionalization.
This technical guide details the thermodynamics, kinetics, and practical synthesis of the three primary allylic oxidation products: 7-oxocholesteryl benzoate (7-keto) , 7
-hydroxycholesteryl benzoate , and 7-hydroxycholesteryl benzoate . We explore the energetic drivers that favor the formation of the 7-keto derivative as a thermodynamic sink and provide a self-validating protocol for its isolation.
Part 1: Mechanistic Thermodynamics
The Allylic C-7 Vulnerability
The thermodynamics of cholesteryl benzoate oxidation are governed by the bond dissociation energy (BDE) of the allylic C-7 hydrogen. In the rigid steroid backbone, the
double bond activates the C-7 position via resonance stabilization of the resulting radical.
BDE (C7-H): Approximately 85–88 kcal/mol . This is significantly lower than the unactivated secondary C-H bonds (~98 kcal/mol) elsewhere on the ring, making C-7 the exclusive site for radical attack under controlled conditions.
Steric Environment: The C-3 benzoate ester provides significant steric bulk, protecting the A-ring. However, the B-ring remains accessible. The angular methyl group at C-10 shields the
-face, making the -face kinetically more accessible for initial hydrogen abstraction and subsequent oxygen capture.
Kinetic vs. Thermodynamic Control
The product distribution relies heavily on the reaction conditions (temperature, oxidant, catalyst).
Product
Nature
Thermodynamic Driver
7-Hydroxy
Kinetic
Formed via axial attack from the less hindered -face. The transition state energy () is lower due to minimal steric clash with the C-10 methyl.
7-Hydroxy
Thermodynamic
The 7-hydroxyl group occupies a pseudo-equatorial position, which is energetically more stable than the pseudo-axial 7 isomer. Under equilibrating conditions, the epimer can convert to the form.
7-Oxo (Ketone)
Oxidative Sink
The oxidation of the secondary alcohol to the ketone relieves steric strain and conjugation of the ketone with the double bond (enone system) provides significant resonance stabilization (2–3 kcal/mol gain). This is the ultimate thermodynamic sink of the pathway.
Reaction Pathway Diagram
The following diagram illustrates the radical chain mechanism and the bifurcation between kinetic and thermodynamic products.
Figure 1: Reaction coordinate showing the progression from C-7 abstraction to the thermodynamic ketone sink.
Part 2: Experimental Protocol (Self-Validating)
Synthesis of 7-Oxocholesteryl Benzoate
Methodology: Copper-Catalyzed Allylic Oxidation (Kharasch-Sosnovsky modification).
Rationale: Unlike Chromium(VI) oxidations which are toxic and difficult to work up, the copper/perester method is catalytic, cleaner, and favors the thermodynamic enone product when run to completion.
Catalyst: Copper(I) Iodide (CuI) or Copper(II) Acetate (10 mol%).
Solvent: Acetonitrile/Benzene (1:1) or Chlorobenzene (higher boiling point for faster kinetics).
Step-by-Step Workflow
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve cholesteryl benzoate in the solvent under an Argon atmosphere.
Initiation: Add the Copper catalyst. The solution may turn slightly green/blue depending on the oxidation state.
Addition: Add TBHP dropwise over 20 minutes. Thermodynamic Note: Slow addition prevents thermal runaway (exothermic decomposition of peroxide).
Reflux: Heat to 80°C for 12–16 hours.
Validation Check: Monitor via TLC (Silica, 10% EtOAc/Hexane).
Substrate:
7-Oxo Product:
(UV active due to enone).
Quench: Cool to RT. Add saturated aqueous
to reduce unreacted peroxides (starch-iodide test should be negative).
Workup: Extract with DCM (
mL). Wash combined organics with brine. Dry over .
Purification: Recrystallize from hot Ethanol or Acetone/Water. Column chromatography is rarely needed if the reaction is driven to completion.
Workflow Diagram
Figure 2: Operational workflow for the catalytic oxidation and isolation of 7-oxocholesteryl benzoate.
Part 3: Physicochemical Characterization[1]
Liquid Crystal Phase Thermodynamics
The introduction of the ketone at C-7 drastically alters the molecular packing. Cholesteryl benzoate is a cholesteric liquid crystal .[1][2][3] The oxidation products generally exhibit depressed phase transition temperatures due to the disruption of the chiral helical stack.
Data Table: Phase Transition Temperatures
Note: Values are approximate and depend on purity/heating rate (DSC @ 10°C/min).
Compound
Melting Point (, Solid LC)
Clearing Point (, LC Isotropic)
Mesophase Range
Cholesteryl Benzoate
145–148 °C
178–180 °C
~32 °C (Broad)
7-Oxocholesteryl Benzoate
158–160 °C
N/A (Decomposes/Melts)
Narrow/Monotropic
7-OH Benzoate
~140 °C
~165 °C
Reduced Range
Interpretation: The 7-keto derivative has a higher melting point than the parent ester due to increased dipole-dipole interactions from the carbonyl, but it often loses the stable liquid crystalline phase or exhibits a very narrow range because the planar enone distorts the chiral twist required for the cholesteric phase.
Analytical Validation (NMR)
To confirm the thermodynamic product (7-keto) vs. kinetic byproducts (7-OH), inspect the H-6 vinylic proton in
-NMR ():
Cholesteryl Benzoate:
5.4 ppm (doublet).
7-Oxocholesteryl Benzoate:
5.7 ppm (singlet).
Reasoning: In the 7-keto derivative, the C-6 proton is adjacent to the carbonyl (deshielded) and lacks the vicinal coupling to C-7 protons (which are gone), resulting in a singlet.
References
Reinitzer, F. (1888).[1][2][3][4] Beiträge zur Kenntnis des Cholesterins. Monatshefte für Chemie, 9, 421–441.[4]
Introduction: The Significance of 7α-Hydroxylation and the Role of Benzoate Esters
An In-depth Technical Guide to 7-alpha-Hydroxylated Sterol Benzoates: Synthesis, Characterization, and Application In the intricate landscape of lipid metabolism, the 7α-hydroxylation of sterols represents a critical con...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 7-alpha-Hydroxylated Sterol Benzoates: Synthesis, Characterization, and Application
In the intricate landscape of lipid metabolism, the 7α-hydroxylation of sterols represents a critical control point, primarily serving as the initial and rate-limiting step in the classical pathway of bile acid synthesis.[1][2] This pivotal transformation is catalyzed by the hepatic enzyme Cholesterol 7α-hydroxylase (CYP7A1), a member of the cytochrome P450 family.[1] The product of this reaction, 7α-hydroxycholesterol, is a precursor to the primary bile acids, cholic acid and chenodeoxycholic acid, which are essential for the emulsification and absorption of dietary fats and lipids.[3] Beyond the liver, other enzymes such as CYP7B1 catalyze the 7α-hydroxylation of various oxysterols and steroids in extrahepatic tissues like the brain, playing roles in regulating cell proliferation, apoptosis, and immune responses.[4][5]
Given the biological importance of 7α-hydroxylated sterols, the ability to synthesize and study these molecules and their metabolites is paramount for drug development and clinical diagnostics. Chemical synthesis often requires the use of protecting groups to selectively mask reactive functional groups while other parts of the molecule are modified. The benzoate ester is a commonly employed protecting group for hydroxyl functions in steroid chemistry. Its utility stems from its stability under various reaction conditions and the relative ease with which it can be introduced and subsequently removed.
This technical guide provides a comprehensive overview of 7-alpha-hydroxylated sterol benzoates, focusing on their role as key synthetic intermediates. We will explore the stereospecific synthesis strategies, methods for structural characterization, and the ultimate application of these synthetic pathways in producing biologically active sterols and analytical standards for clinical research.
Part 1: Stereoselective Synthesis of 7α-Hydroxylated Sterols via Benzoate Intermediates
The primary utility of 7-alpha-hydroxylated sterol benzoates is not as final products but as crucial intermediates in multi-step chemical syntheses. The benzoyl group is typically used to protect the 3β-hydroxyl group of the sterol nucleus, allowing for selective modifications at other positions, including the introduction of the 7α-hydroxyl group.
A key challenge in this synthesis is controlling the stereochemistry at the C7 position. An effective strategy involves the solvolysis of a 7α-bromo derivative, where the benzoate group at C3 plays a crucial role in directing the reaction and ensuring the desired stereospecific outcome.[6]
Logical Workflow for Synthesis
The overall synthetic strategy can be visualized as a multi-step process designed to achieve high stereoselectivity and yield.
Determining the Solubility of (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate in Organic Solvents: An Application Note
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to understanding and determining the solubility of (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate, a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to understanding and determining the solubility of (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate, a cholesterol derivative of significant interest in biochemical and pharmaceutical research. Due to its steroidal backbone, this compound is anticipated to have low aqueous solubility but can be effectively dissolved in various organic solvents.[1] This application note outlines the fundamental principles governing the solubility of cholesterol-based compounds, presents a detailed protocol for solubility determination using the reliable shake-flask method, and offers a selection of appropriate organic solvents for consideration. The provided methodologies are designed to be adaptable for generating robust and reproducible solubility data, a critical parameter in drug discovery, formulation development, and various research applications.
Introduction: The Significance of Solubility
(3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate is a steroidal compound that, like its parent molecule cholesterol, plays a role in various biological processes. Its structural similarity to cholesterol suggests potential applications in studying lipid metabolism and cellular signaling pathways.[2] In the realm of drug development, understanding the solubility of a compound is a cornerstone for its successful formulation and delivery. Poor solubility can significantly hinder preclinical development, affecting bioavailability and therapeutic efficacy. Therefore, accurately characterizing the solubility of (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate in a range of pharmaceutically and experimentally relevant organic solvents is a crucial first step in its scientific exploration.
Scientific Principles: Decoding the Solubility of a Cholesterol Derivative
The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution. For complex organic molecules like (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate, solubility is governed by a delicate interplay of intermolecular forces between the solute and the solvent.
The core structure of this molecule is the rigid, largely non-polar cholestene backbone. This hydrophobicity is a primary determinant of its solubility characteristics. The presence of a benzoate group, while adding some polarity, does not significantly alter the overall non-polar nature of the molecule.[2] Consequently, the principle of "like dissolves like" is paramount. Non-polar or moderately polar organic solvents are generally more effective at solvating this compound than highly polar solvents like water.
The solvation process for cholesterol and its derivatives in organic solvents involves overcoming the lattice energy of the solid solute and establishing new solute-solvent interactions.[3] Solvents capable of forming favorable van der Waals interactions with the steroidal backbone and potentially dipole-dipole interactions with the ester and hydroxyl groups will exhibit higher solubilizing capacity.[3]
Recommended Organic Solvents for Initial Screening
Based on the known solubility of cholesterol and similar steroidal compounds, the following organic solvents are recommended for an initial solubility screening of (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate:
Alcohols (e.g., Ethanol, Isopropanol, Methanol): These solvents offer a combination of a non-polar alkyl chain and a polar hydroxyl group, allowing them to interact with both the hydrophobic and hydrophilic parts of the solute.[1][4]
Ketones (e.g., Acetone, Methyl Isobutyl Ketone): Acetone is a polar aprotic solvent that can be effective in dissolving moderately polar compounds.[1][5]
Esters (e.g., Ethyl Acetate): Ethyl acetate is a moderately polar solvent that has been shown to be a good solvent for cholesterol.[5]
Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These are highly polar aprotic solvents known for their excellent solvating power for a wide range of organic compounds.[6]
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These non-polar solvents are often effective for dissolving highly hydrophobic compounds. (Note: Due to toxicity and environmental concerns, their use should be minimized and handled with appropriate safety precautions).
Alkanes (e.g., Heptane, Hexane): As non-polar solvents, they can provide a baseline for understanding the solubility in purely hydrophobic environments.[5]
Experimental Protocol: The Shake-Flask Method for Solubility Determination
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7] It involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is formed.
Selected organic solvents (analytical grade or higher)
Glass vials with screw caps
Analytical balance
Shaker or orbital incubator capable of maintaining a constant temperature
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated spectrophotometric method for concentration analysis.
Volumetric flasks and pipettes
Step-by-Step Procedure
Preparation of Solvent: Ensure all solvents are at the desired experimental temperature (e.g., 25 °C or 37 °C).
Addition of Excess Solute: Accurately weigh an amount of (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate that is in clear excess of its expected solubility and add it to a glass vial.
Addition of Solvent: Add a known volume of the selected organic solvent to the vial.
Equilibration: Tightly cap the vials and place them in a shaker or orbital incubator set to a constant temperature. Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment. For a more complete separation, centrifuge the vials at a moderate speed.
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC).
Calculation of Solubility: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)
Experimental Workflow Diagram
Figure 1. Workflow for determining solubility using the shake-flask method.
Data Presentation: Illustrative Solubility Data
The following table presents a hypothetical but representative set of solubility data for (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate in various organic solvents at 25 °C. Note: These values are for illustrative purposes only and must be experimentally determined.
Solvent
Solvent Polarity
Expected Solubility Range (mg/mL)
Heptane
Non-polar
< 1
Dichloromethane
Moderately Polar
10 - 50
Ethyl Acetate
Moderately Polar
5 - 20
Acetone
Polar Aprotic
5 - 15
Isopropanol
Polar Protic
1 - 10
Ethanol
Polar Protic
1 - 5
Methanol
Polar Protic
< 1
DMSO
Polar Aprotic
> 50
Trustworthiness and Self-Validation
To ensure the trustworthiness of the generated solubility data, the following self-validating steps should be integrated into the protocol:
Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.
Purity of the Compound: The purity of the (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate should be confirmed before starting the experiment, as impurities can affect solubility.
Analytical Method Validation: The analytical method used for quantification (e.g., HPLC) must be validated for linearity, accuracy, and precision.
Temperature Control: Precise temperature control is critical as solubility is temperature-dependent.
Replicate Experiments: All experiments should be performed in triplicate to ensure the reproducibility of the results.
Conclusion
This application note provides a framework for the systematic determination of the solubility of (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate in a variety of organic solvents. By understanding the underlying scientific principles and adhering to a robust experimental protocol, researchers can generate accurate and reliable solubility data. This information is indispensable for advancing the study of this compound in various scientific disciplines, from fundamental biochemical research to the development of novel therapeutic agents.
Application Note: Strategic Use of Cholest-5-ene-3,7-diol 3-benzoate in Steroid Synthesis
[1] Executive Summary Cholest-5-ene-3,7-diol 3-benzoate (specifically the 7 or 7 isomers) represents a critical "pivot point" in steroid chemistry.[1] By protecting the C3 hydroxyl group with a benzoate ester, the molecu...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Cholest-5-ene-3,7-diol 3-benzoate (specifically the 7
or 7 isomers) represents a critical "pivot point" in steroid chemistry.[1] By protecting the C3 hydroxyl group with a benzoate ester, the molecule directs chemical reactivity almost exclusively to the allylic C7 position.[1] This intermediate is the primary gateway for synthesizing 7-dehydrocholesterol (Provitamin D3) and 7-ketocholesterol , both of which are high-value targets in pharmaceutical development and metabolic disease research.
This guide provides validated protocols for transforming this intermediate into functionalized sterols, emphasizing the control of stereochemistry and the prevention of side reactions (such as
The molecule consists of the cholestane framework with a double bond at C5-C6, a benzoate protecting group at C3, and a free hydroxyl at C7.
Feature
Strategic Function
C3-Benzoate
Protection & Solubility: Prevents oxidation at C3; increases lipophilicity for organic solvent processing; UV-active chromophore (230 nm) facilitates TLC/HPLC monitoring.[1]
C5-C6 Double Bond
Allylic Activation: Activates the C7 position, making the C7-OH labile and reactive toward oxidation or elimination.
C7-Hydroxyl
The "Pivot": The functional handle. Can be eliminated to form a diene (Vitamin D3 precursor) or oxidized to a ketone (Oxysterol standard).[1]
Pathway Visualization
The following diagram illustrates the central role of this intermediate in divergent synthesis.
Figure 1: The "7-Hydroxy Pivot."[1] The intermediate allows access to both dienes (green) and ketones (red).[1]
Protocol A: Synthesis of 7-Dehydrocholesterol (Provitamin D3)
Application: Industrial synthesis of Vitamin D3 precursors.[1]
Mechanism: Acid-catalyzed allylic dehydration.[1] The C7-OH is eliminated along with a C8 hydrogen to form the
Apparatus: Round-bottom flask with Dean-Stark trap (to remove water) and reflux condenser; Nitrogen atmosphere.[1]
Step-by-Step Methodology
Setup: Dissolve 10 g of the intermediate in 150 mL of anhydrous toluene in a 250 mL round-bottom flask.
Inertion: Purge the system with nitrogen for 15 minutes to remove oxygen. Critical: Oxygen presence during dehydration can lead to endoperoxide formation.
Catalysis: Add pTsOH (100 mg).
Reaction: Heat to reflux (110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.
Duration: Typically 2–4 hours.
Monitoring: Check TLC (Hexane/Ethyl Acetate 8:2).[1] The starting material (
) will disappear, and a less polar UV-active spot (, 7-DHC benzoate) will appear.[1]
Hydrolysis (Optional): To obtain free Provitamin D3, reflux the benzoate in 5% KOH/Methanol for 1 hour.
Scientific Insight: The stereochemistry at C7 (
vs ) significantly affects the rate of elimination.[1] The -isomer (axial) generally eliminates faster (trans-diaxial elimination with H-8) than the -isomer.[1]
Protocol B: Synthesis of 7-Ketocholesterol
Application: Synthesis of analytical standards for atherosclerosis and oxysterol research.
Mechanism: Oxidation of the secondary allylic alcohol to an enone.
Reagents
Substrate: Cholest-5-ene-3
,7-diol 3-benzoate (1.0 g).
Oxidant: Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP).[1] Note: DMP is preferred for milder conditions and easier workup.
Note on Stability: The 7-hydroxy intermediate is sensitive to air and light. Store at -20°C under argon. If the solid turns yellow, it indicates oxidation to the 7-ketone or degradation to dienes.
References
Preparation of 7-Oxygenated Cholesterols
Parish, E. J., & Li, S. (2009).[1] Synthesis of oxysterols. In Lipidomics (pp. 245-260).[1] Humana Press.
Application Notes and Protocols: Crystallization of (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate
Abstract This technical guide provides a comprehensive overview and detailed protocols for the crystallization of (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate. This sterol ester, a derivative of the cholesterol metab...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the crystallization of (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate. This sterol ester, a derivative of the cholesterol metabolite 7α-hydroxycholesterol[1], presents unique crystallization challenges due to its amphiphilic character, arising from a large hydrophobic steroid nucleus and polar hydroxyl and benzoate functionalities. This document outlines three field-proven crystallization methodologies: Slow Evaporation from Mixed Solvent Systems, Controlled Cooling Crystallization, and Vapor Diffusion. The rationale behind solvent selection, procedural steps, and critical optimization parameters are discussed in detail to guide researchers in obtaining high-quality crystalline material suitable for purification, characterization, and further drug development applications.
Introduction: The Rationale for Crystallization
The isolation of (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate in a highly pure, crystalline form is a critical step in its chemical and biological characterization. Crystallization is not merely a purification technique; it is a method to control the solid-state properties of a compound, which can profoundly impact its stability, solubility, and bioavailability. For steroidal compounds, which are known for their structural rigidity and tendency towards polymorphism, achieving a consistent and well-defined crystalline form is paramount.
The challenge with this specific molecule lies in its dual nature. The cholestane backbone is lipophilic, favoring non-polar organic solvents, while the 7α-hydroxyl group and the 3-benzoate ester group introduce significant polarity. A successful crystallization strategy must carefully balance these opposing solubility characteristics to achieve the state of supersaturation necessary for crystal nucleation and growth. The protocols herein are designed based on established principles for crystallizing complex lipids and sterol esters, providing a robust starting point for process development.[2][3][4]
Physicochemical Profile and Solvent Selection Strategy
A thorough understanding of the molecule's properties is the foundation of a logical crystallization strategy. The selection of an appropriate solvent or solvent system is the most critical experimental variable.
The ideal crystallization solvent is one in which the compound is moderately soluble at room temperature or highly soluble at an elevated temperature.[7] For complex molecules like this sterol benzoate, a single solvent rarely provides the optimal solubility gradient. Therefore, mixed-solvent systems are often more effective.
The strategy involves:
A "Good" Solvent : This solvent readily dissolves the compound. For the target molecule, solvents of intermediate polarity that can solvate both the sterol backbone and the polar groups are ideal candidates.
An "Anti-Solvent" (or "Poor" Solvent) : This solvent is miscible with the "good" solvent but dissolves the compound poorly. Its addition to a solution of the compound in the "good" solvent reduces the overall solubility, inducing supersaturation.[8]
Below is a table of candidate solvents, categorized by their general properties, which can be screened for suitability.
Category
Solvent
Rationale & Use Case
Boiling Point (°C)
Non-Polar
n-Hexane, Heptane
Excellent as anti-solvents to precipitate the hydrophobic sterol from more polar solutions.
69 (Hexane)
Halogenated
Dichloromethane (DCM)
Good primary solvent due to its ability to dissolve the sterol backbone. Its volatility is useful for slow evaporation.
40
Esters
Ethyl Acetate
A versatile solvent of intermediate polarity. Often used for steroid crystallization, effective for both cooling and evaporation methods.[9]
77
Ketones
Acetone
A polar aprotic solvent, useful in mixtures with alcohols or water for crystallizing sterols.[10]
56
Alcohols
Ethanol, Isopropanol (IPA)
Can act as primary solvents or as moderately polar anti-solvents. The parent diol is soluble in ethanol.[1]
78 (Ethanol)
Aromatic
Toluene, Benzene
Can dissolve the sterol and benzoate rings; often used in mixtures with alcohols for cholesteryl benzoates.[11]
111 (Toluene)
Experimental Protocols
Safety Precaution: All protocols should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Method 1: Slow Evaporation from a Mixed Solvent System
This is the most widely successful technique for obtaining high-quality single crystals of organic compounds.[7][12] The principle relies on the gradual removal of a more volatile solvent, which slowly increases the concentration of the solute and the proportion of the less volatile anti-solvent, gently pushing the system towards supersaturation.
Protocol Steps:
Preparation of Solution:
Weigh approximately 20-50 mg of (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate into a clean glass vial (e.g., a 4 mL vial).
Add a "good" solvent (e.g., Dichloromethane or Ethyl Acetate) dropwise until the solid is completely dissolved. Use the minimum volume necessary.
Inducing Near-Saturation:
Slowly add a "poor" anti-solvent (e.g., n-Hexane or Heptane) dropwise while gently swirling.
Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This indicates the onset of precipitation and that the solution is near saturation.
Add one or two drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
Crystallization Setup:
Cover the vial with a cap, but do not tighten it fully. Alternatively, cover the opening with parafilm and puncture it with 1-3 small holes using a needle.[7] This controls the rate of evaporation.
Place the vial in a location free from vibrations and significant temperature fluctuations.
Crystal Growth and Harvesting:
Allow the solvent to evaporate over several days to weeks. Crystals should form on the walls or bottom of the vial.
Once suitable crystals have formed, carefully decant the mother liquor.
Wash the crystals gently with a small amount of the anti-solvent (n-Hexane) to remove any residual soluble impurities.
Dry the crystals under a gentle stream of nitrogen or in a vacuum desiccator.
Caption: Workflow for Slow Evaporation Crystallization.
Method 2: Controlled Cooling Crystallization
This method is effective when the compound's solubility is significantly higher at elevated temperatures. By preparing a saturated solution at a high temperature and then cooling it slowly, the solubility decreases, forcing the compound out of solution in a controlled manner.[13][14]
Protocol Steps:
Preparation of Saturated Solution:
Place 50-100 mg of the compound into a small Erlenmeyer flask equipped with a stir bar.
Select a solvent or solvent mixture in which the compound has a steep solubility-temperature gradient (e.g., Ethyl Acetate, Isopropanol, or an Acetone/Water mixture).
Add the solvent and gently heat the mixture (e.g., in a 50-60°C water bath) with stirring until all the solid dissolves. Ensure you are well below the solvent's boiling point.
If necessary, add a minimal amount of additional solvent to ensure complete dissolution.
Hot Filtration (Optional but Recommended):
To remove any insoluble impurities that could act as unwanted nucleation sites, perform a hot filtration of the saturated solution into a clean, pre-warmed flask.
Slow Cooling:
Cover the flask and place it inside a larger, insulated container (e.g., a Dewar flask filled with warm water or a styrofoam box) to ensure a very slow cooling rate.
Allow the solution to cool to room temperature over 12-24 hours.
Further Cooling (Optional):
For maximum yield, the flask can be transferred to a refrigerator (4°C) for an additional 24 hours after it has reached room temperature.
Crystal Harvesting:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals on the filter with a small amount of the cold crystallization solvent.
Dry the crystals under vacuum.
Caption: Workflow for Controlled Cooling Crystallization.
Method 3: Vapor Diffusion
Vapor diffusion is a refined technique ideal for growing small quantities of very high-quality crystals, often for X-ray diffraction analysis.[15] It involves setting up a concentration gradient in a sealed system, where a precipitant from a reservoir diffuses via the vapor phase into a drop containing the compound, slowly inducing crystallization.
Protocol Steps:
Prepare Solutions:
Compound Stock Solution: Prepare a concentrated solution of the compound (e.g., 10-20 mg/mL) in a "good," relatively low-volatility solvent like isopropanol or toluene.
Reservoir Solution: This is the precipitant. It should be a liquid in which the compound is poorly soluble but which is miscible with the solvent used for the stock solution (e.g., water or hexane).
Setup (Hanging Drop Method):
Pipette 500-1000 µL of the reservoir solution into the well of a crystallization plate.
On a siliconized glass coverslip, pipette 1-2 µL of the compound stock solution.
Pipette 1-2 µL of the reservoir solution into the same drop and mix gently by pipetting up and down.
Quickly invert the coverslip and place it over the well, sealing it with grease to create an airtight chamber.[16]
Incubation:
Place the sealed plate in a stable, vibration-free environment at a constant temperature.
Crystal Growth and Observation:
Over several days, water or another volatile component will slowly leave the drop to equilibrate with the reservoir, increasing the concentration of both the compound and the precipitant within the drop.[15]
Monitor the drop periodically under a microscope for the appearance of crystals.
Caption: Workflow for Vapor Diffusion Crystallization.
Troubleshooting Common Crystallization Issues
Problem
Potential Cause(s)
Suggested Solution(s)
No Crystals Form
Solution is undersaturated; Compound is too soluble in the chosen system; Nucleation is inhibited.
Concentrate the solution further by slow evaporation; Add more anti-solvent; Try scratching the inside of the vial with a glass rod to create nucleation sites; Add a seed crystal from a previous batch.[17]
"Oiling Out"
The solution is too supersaturated; Cooling is too rapid; Solvent is inappropriate.
Dilute the solution slightly with the "good" solvent and try again; Slow down the cooling rate significantly; Screen for a different solvent system where the compound has lower solubility.
Formation of Microcrystals
Nucleation is too rapid and widespread; Solution is too concentrated or cooled too quickly.
Reduce the level of supersaturation by using a more dilute solution; Slow the rate of evaporation or cooling; Use a cleaner crystallization vessel and filtered solutions to reduce nucleation sites.[7]
Poor Crystal Quality
Rapid, uncontrolled growth; Presence of impurities.
Slow down the crystallization process (lower temperature, slower evaporation); Re-purify the starting material (e.g., by column chromatography) before crystallization.
Conclusion
The crystallization of (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate is a multifactorial process that requires a systematic approach. The three methodologies presented—Slow Evaporation, Controlled Cooling, and Vapor Diffusion—provide a range of options, from bulk purification to the growth of high-quality single crystals. The key to success lies in methodical solvent screening and the patient, controlled manipulation of solubility to achieve the gentle supersaturation that favors well-ordered crystal growth. The protocols and troubleshooting guide provided here serve as a robust foundation for researchers to develop a tailored and optimized crystallization process for this and structurally related sterol esters.
References
HOKUGA. (2022). Synthesis, Crystal Structure, and Properties of Cholesteryl 4-(Benzoylamino)benzoate Derivatives.
dos Santos, J. C., et al. (2021). Synthesis and crystallization purification of phytosterol esters for food industry application. Food Science and Technology. Available at: [Link]
Google Patents. (2007). Processes for recovering phytosterols via crystallization.
Mohamed, F. A., & Koseoglu, S. S. (n.d.). Separation of sterols from deodorizer distillate by crystallization. ResearchGate. Available at: [Link]
Agocs, P. M., et al. (n.d.). LIQUID CRYSTALS I. SYNTHESIS AND INVESTIGATION OF CHOLESTERYL FLUOROBENZOATES.
Sujith Kumar, C. S., et al. (2019). Advances in various techniques for isolation and purification of sterols. Journal of Food Science and Technology. Available at: [Link]
University of Florida, Department of Chemistry. (n.d.). Slow Evaporation Method. Available at: [Link]
dos Santos, J. C., et al. (2021). Synthesis and crystallization purification of phytosterol esters for food industry application. SciELO. Available at: [Link]
Zhang, L., et al. (2021). Effect of Solvent on the Crystal Structure and Habit of Hydrocortisone. ResearchGate. Available at: [Link]
Kubo, K., et al. (2004). Synthesis and Properties of Cholesteryl Benzoate Derivatives: Liquid Crystals and Organogelators. Semantic Scholar. Available at: [Link]
Kubo, K., et al. (2013). Cholesteryl benzoate derivatives: synthesis, transition property and cholesteric liquid crystal glass. Taylor & Francis Online. Available at: [Link]
Kubo, K., et al. (2004). Synthesis and Properties of Cholesteryl Benzoate Derivatives: Liquid Crystals and Organogelators. ResearchGate. Available at: [Link]
Google Patents. (2006). Process for production of steroid crystals, steroid crystals obtained thereby and pharmaceutical preparations containing them.
SLAC National Accelerator Laboratory. (n.d.). Crystal Growth. Linac Coherent Light Source. Available at: [Link]
Zhang, L., et al. (2021). Ultrasound-assisted solution crystallization of fotagliptin benzoate: Process intensification and crystal product optimization. Ultrasonics Sonochemistry. Available at: [Link]
Google Patents. (2003). Process for the production of crystals of steroids, crystals available thereafter and their use in pharmaceutical formulations.
Allen, A. D. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. IUCrJ. Available at: [Link]
University of York, Department of Chemistry. (n.d.). scXRD: Growing single crystals. Available at: [Link]
Nagy, Z. K., et al. (2012). Investigation of Batch Cooling Crystallization in a Liquid-Liquid Separating System by PAT. Organic Process Research & Development. Available at: [Link]
Zhang, L., et al. (2021). The yields along with the time in the experiments of direct cooling/ antisolvent crystallization process, seeding, and ultrasonic groups. ResearchGate. Available at: [Link]
Zhang, L., et al. (2021). Ultrasound-assisted solution crystallization of fotagliptin benzoate: Process intensification and crystal product optimization. PubMed. Available at: [Link]
Science Buddies. (2013). Ask an Expert: How to Crystallize Cholesterol- URGENT. Available at: [Link]
Wesson, J. A., et al. (2020). Direct observation of cholesterol monohydrate crystallization. PNAS. Available at: [Link]
Yu, E. W., et al. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology. Available at: [Link]
Application Note: GC-MS Derivatization Protocols for Cholesterol Benzoate Diols
This Application Note is designed for researchers and analytical scientists requiring robust methodologies for the characterization of Cholesterol Benzoate Diols (e.g., 5,6-dihydroxy-5 -cholestan-3 -yl benzoate).[1] Thes...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and analytical scientists requiring robust methodologies for the characterization of Cholesterol Benzoate Diols (e.g., 5,6-dihydroxy-5
-cholestan-3-yl benzoate).[1] These compounds are often encountered as synthetic intermediates (e.g., during Sharpless dihydroxylation or epoxide opening of cholesteryl esters) or in specific liquid crystal formulations.[1]
The guide presents two distinct workflows:
Protocol A (Hydrolytic): For total sterol diol quantification (removing the benzoate).
Protocol B (Direct Intact): For analyzing the intact benzoate ester derivatized at the diol positions.
Introduction & Mechanistic Rationale
Cholesterol benzoate diols present a unique analytical challenge. The molecule contains a bulky, non-volatile benzoate ester at C3 and two free hydroxyl groups (typically at C5/C6 or C7).[1]
The Challenge: The molecular weight of the underivatized diol is already high (~524 Da). Standard silylation adds significant mass, pushing the analyte toward the upper mass limit of standard quadrupole systems and the thermal limit of conventional GC columns.
The Solution:
Silylation (TMS): We utilize N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA ) over BSTFA.[1] The TMS byproducts of MSTFA are more volatile, preventing peak tailing for high-boiling analytes.
Thermal Management: Use of "High-Temperature" (HT) columns with thin films (0.1 µm) is critical to elute the intact derivatized ester.[1]
Experimental Workflows (Visualized)
The following diagram outlines the decision matrix for selecting the correct protocol based on analytical needs.
Figure 1: Decision tree for processing cholesterol benzoate diols.[1] Protocol A yields the free sterol backbone; Protocol B preserves the ester linkage.
Drying (Critical): Ensure the sample is strictly anhydrous. Add 100 µL Toluene and evaporate to dryness to azeotrope any residual moisture.
Solubilization: Dissolve residue in 50 µL Anhydrous Pyridine . The benzoate increases solubility compared to free sterols.
Reaction: Add 50 µL MSTFA .
Incubation: Heat at 70°C for 60 minutes .
Why: Sterically hindered hydroxyls (e.g., 5
-OH) require higher energy to silylate than 3-OH.[1]
Venting: Briefly open the vial (in a fume hood) to release expanding gases, then re-cap.
Transfer: Transfer to a GC vial with a glass insert. Do not dilute further unless signal is saturating.
GC-MS Acquisition Parameters
The high molecular weight of the Benzoate-Di-TMS derivative (approx MW: 668 Da) requires specific source and column settings to prevent condensation.[1]
Table 1: Instrument Configuration
Parameter
Setting
Rationale
Column
DB-5HT or ZB-5HT (15m x 0.25mm x 0.10µm )
Thin film reduces retention of high-boiling esters.[1] Short length (15m) elutes compounds faster.[1]
Inlet Temp
300°C - 320°C
Essential to volatilize the heavy benzoate derivative.[1]
Maintain flow to prevent peak broadening at high temps.
Transfer Line
320°C
Prevents "cold spot" condensation between GC and MS.
Ion Source
250°C (EI Mode)
Standard EI temp; higher temps may induce excessive fragmentation.[1]
Temperature Program
Initial: 100°C (hold 1 min).
Ramp 1: 20°C/min to 280°C.
Ramp 2: 5°C/min to 340°C (hold 10 min).
Note: The Benzoate-Di-TMS derivative typically elutes between 310°C and 330°C.[1]
Data Analysis & Diagnostic Ions
Identification relies on recognizing the fragmentation patterns of both the steroid backbone and the benzoate moiety.
Table 2: Diagnostic Fragmentation (EI, 70eV)
Fragment Type
m/z Observed
Origin/Mechanism
Benzoate Ion
105 (Base Peak)
Cleavage of the benzoyl group ().[1] Dominant in Protocol B.
Benzoic Acid Loss
[M - 122]
McLafferty rearrangement or elimination of benzoic acid.[1]
TMS Loss
[M - 90]
Loss of Trimethylsilanol ().[1] Common in both protocols.
Methyl Loss
[M - 15]
Loss of methyl group from TMS or angular methyls (C18/C19).[1]
Trautwein Ion
129
Characteristic of -3-hydroxy sterols (TMS).[1] Strong in Protocol A.
Interpretation Guide
Protocol A (Hydrolyzed): You will see the spectrum of the silylated sterol diol/triol. Look for m/z 129 and high mass ions corresponding to the sterol skeleton.
Protocol B (Intact): The spectrum will be dominated by m/z 105 (Benzoyl).[1] You must look for the weak molecular ion (
) or the ion to confirm the sterol backbone is attached.[1]
References
Griffiths, W. J., et al. (2012).[1] "Gas Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Oxysterols." Clinical Chemistry. Available at: [Link]
Schlag, S., et al. (2022).[1] "GC/MS-SIM parameters of the final determination method of silylated sterols in edible oils." ResearchGate.[5] Available at: [Link]
Diczfalusy, U. (2004).[1] "Analysis of cholesterol oxidation products in biological samples." PubMed. Available at: [Link]
American Oil Chemists' Society (AOCS). (2019).[1] "Gas Chromatographic Analysis of Plant Sterols." AOCS Lipid Library. Available at: [Link]
Allylic oxidation of cholesterol benzoate to form 7-alpha-hydroxy derivatives
This Application Note is designed for research scientists and drug development professionals requiring high-purity synthesis of 7 -hydroxycholesterol benzoate . While direct allylic oxidation (e.g., using Selenium Dioxid...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research scientists and drug development professionals requiring high-purity synthesis of 7
-hydroxycholesterol benzoate .
While direct allylic oxidation (e.g., using Selenium Dioxide) is possible, it frequently yields intractable mixtures of 7
-hydroxy, 7-hydroxy, and 7-oxo derivatives. To meet the stringent purity requirements of pharmaceutical applications, this guide details the Oxidation-Reduction Strategy : a robust, two-step protocol involving the allylic oxidation to the 7-enone followed by stereoselective reduction.
Application Note: Precision Synthesis of 7
-Hydroxycholesterol Benzoate via Allylic Oxidation and Stereoselective Reduction
Executive Summary
7
-Hydroxycholesterol is a critical intermediate in bile acid biosynthesis and a potent oxysterol biomarker. The direct chemical insertion of a hydroxyl group at the C7 position of cholesterol benzoate is synthetically challenging due to the competing formation of the thermodynamic 7-isomer and the 7-ketone. This protocol outlines the industry-standard Salmond Oxidation / L-Selectride Reduction pathway. This method guarantees high regioselectivity and stereochemical fidelity (: ratio > 4:1), essential for downstream drug substance manufacturing.
Strategic Pathway Selection
To achieve the target 7
-hydroxy stereochemistry, we bypass direct hydroxylation in favor of a stereodivergent approach.
Method
Reagents
Major Product
Pros
Cons
Direct Oxidation
SeO / Dioxane
Mixture (7, 7, 7-oxo)
One-step
Poor selectivity; Difficult purification; Toxic Se byproducts.
Radical Bromination
NBS / Solvolysis
7-OR / 7-OR
Direct functionalization
Prone to allylic rearrangement and epimerization during hydrolysis.
Oxidation-Reduction
CrO-DMP / L-Selectride
7-OH (High Purity)
High Stereocontrol
Two steps; Requires cryogenic conditions (-78°C).
Recommendation: The Oxidation-Reduction route is selected for this protocol due to its reproducibility and superior impurity profile.
Mechanistic Logic
Allylic Oxidation (Step 1): Chromium trioxide-3,5-dimethylpyrazole complex (Salmond Reagent) specifically targets the allylic C7 position, converting the methylene to a carbonyl (7-oxo). The bulky benzoate group at C3 protects the
double bond from migration.
Stereoselective Reduction (Step 2): The 7-oxo group is planar. Reduction with a bulky hydride donor (L-Selectride ) occurs preferentially from the less hindered face. In the steroid backbone, the angular methyl group (C19) creates steric bulk on the
-face. However, for C7, the axial hydrogens at C9 and C14 shield the -face, while the -face is relatively accessible to bulky reagents kinetically, but thermodynamic products often favor equatorial alcohols (-OH).
Correction on Stereochemistry: For 7-ketocholesterol, the axial attack (from the
-face) yields the equatorial alcohol (7-OH). The equatorial attack (from the -face) yields the axial alcohol (7-OH ).
L-Selectride (bulky) attacks from the more accessible equatorial trajectory (despite the C19 methyl, the
-face attack is favored for bulky borohydrides to yield the axial alcohol). This yields the 7-hydroxy derivative as the major product.[1][2]
Detailed Experimental Protocol
Phase 1: Allylic Oxidation to 7-Oxocholesterol Benzoate
Objective: Introduce the oxygen functionality at C7.
Catalyst Preparation: In a flame-dried round-bottom flask under N
, suspend CrO (15 equiv) in anhydrous DCM at -20°C. Add 3,5-Dimethylpyrazole (15 equiv). Stir for 20 minutes until a dark red homogeneous solution forms (active complex).
Addition: Add Cholesterol Benzoate (1.0 equiv) dissolved in minimal DCM dropwise to the oxidant solution.
Reaction: Stir at -20°C for 2 hours, then warm to 0°C. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (R
~0.8) should disappear, replaced by the UV-active 7-oxo product (R ~0.5).
Quench: Add 5N NaOH solution to hydrolyze the chromium complex. Stir vigorously for 30 minutes.
Workup: Separate the organic layer. Wash with 1N HCl, water, and brine. Dry over Na
SO.
Purification: Filter through a pad of silica gel/Celite to remove residual chromium salts. Concentrate to yield crude 7-oxocholesterol benzoate (typically >85% yield). Recrystallize from Ethanol/Acetone if necessary.
Phase 2: Stereoselective Reduction to 7
-Hydroxycholesterol Benzoate
Objective: Convert the ketone to the axial alcohol (7
).
Materials:
7-Oxocholesterol Benzoate (from Phase 1)
L-Selectride (Lithium tri-sec-butylborohydride), 1.0M in THF
Tetrahydrofuran (THF, anhydrous)
30% Hydrogen Peroxide (H
O)
Protocol:
Setup: Dissolve 7-oxocholesterol benzoate (1.0 equiv) in anhydrous THF under Argon. Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital for stereoselectivity.
Reduction: Add L-Selectride (1.2 equiv) dropwise over 15 minutes. The bulky hydride attacks the ketone from the
-face (equatorial attack).
Reaction: Stir at -78°C for 2-3 hours.
Oxidative Workup: Carefully quench with MeOH at -78°C. Allow to warm to 0°C. Add 10% NaOH followed by dropwise addition of 30% H
O (to oxidize the organoborane byproducts). Stir for 1 hour at room temperature.
Extraction: Dilute with Et
O or EtOAc. Wash with water and brine.
Purification: The crude mixture will contain predominantly 7
-OH with minor 7-OH (approx 4:1 to 9:1 ratio). Purify via Flash Column Chromatography (Silica Gel, Gradient 10-30% EtOAc in Hexane).
-hydroxy isomer, use H NMR spectroscopy. The coupling pattern of the proton at C7 is diagnostic.
Feature
7-Hydroxy Derivative (Target)
7-Hydroxy Derivative (Impurity)
C7-H Signal
~3.90 ppm
~3.50 ppm
Multiplicity
Broad Singlet ( Hz)
Broad Doublet/Triplet ( Hz)
Conformation
H-7 is Equatorial (-oriented)
H-7 is Axial (-oriented)
Coupling
Small and couplings.
Large axial-axial coupling with H-8.
Note: The 7
-hydroxyl group is axial, forcing the geminal proton (H-7) into an equatorial position, resulting in a narrow peak width.
Visualizing the Pathway
The following diagram illustrates the reaction flow and stereochemical logic.
Caption: Stereoselective synthesis pathway. The bulky L-Selectride reagent favors attack from the sterically accessible beta-face, yielding the axial 7-alpha-hydroxyl product.
Troubleshooting & Critical Process Parameters (CPPs)
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Inactive Cr-complex
Ensure CrO is dry. The complex must form a deep red solution before adding substrate.
Over-oxidation
Temperature too high
Maintain -20°C during addition. Do not exceed 0°C until quench.
Poor : Ratio
Temperature drift in Step 2
The reduction must be performed at -78°C. At higher temps (0°C), L-Selectride loses selectivity.
Incomplete Reduction
Moisture in THF
Use freshly distilled THF or anhydrous grade. Borohydrides are water-sensitive.
Boron Emulsion
Incomplete Oxidative Workup
Ensure sufficient HO/NaOH is added and stirred long enough to break organoborane complexes.
References
Salmond, W. G., Barta, M. A., & Havens, J. L. (1978). Allylic oxidation with 3,5-dimethylpyrazole-chromium trioxide complex. Steroidal .DELTA.5-7-ketones.[2][3][4] The Journal of Organic Chemistry. Link
Parish, E. J., & Chitrakorn, S. (1985). Selective reagents for the synthesis of 7-ketosterols and 7-hydroxy-sterols. Synthetic Communications. Link
Brown, H. C., & Krishnamurthy, S. (1972). Lithium Tri-sec-butylborohydride.[2] A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity. Journal of the American Chemical Society. Link
Smith, L. L. (1981). Cholesterol Autoxidation.[5] Plenum Press, New York. (Foundational text on sterol oxidation mechanisms).
Technical Support Center: Synthesis of (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate
Welcome to the technical support center for the synthesis of (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established literature and practical field experience.
Introduction: The Synthetic Challenge
The synthesis of (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate, a valuable sterol derivative, primarily involves the stereoselective introduction of a hydroxyl group at the C-7 position of the cholesterol backbone. The key to a successful synthesis lies in controlling the allylic oxidation of a 3-beta-protected cholesterol derivative, typically cholesteryl benzoate. This process is often plagued by the formation of side products, including the 7-keto derivative and the 7-beta-hydroxy epimer, which can complicate purification and significantly reduce the yield of the desired 7-alpha isomer.
This guide provides a structured approach to understanding the reaction, anticipating potential issues, and implementing effective solutions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the 3-beta-hydroxyl group of cholesterol before allylic oxidation?
A1: The 3-beta-hydroxyl group is a secondary alcohol and is susceptible to oxidation to a ketone under the conditions used for allylic oxidation at C-7.[1][2] Protecting this group, typically as a benzoate ester, prevents this unwanted side reaction and ensures that the oxidation occurs selectively at the allylic C-7 position. The benzoate group is often preferred over an acetate group as it can facilitate easier purification of the final product through recrystallization.[1]
Q2: What are the main byproducts in the synthesis of (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate?
A2: The primary byproducts are:
Cholest-5-ene-3-beta-ol-7-one 3-Benzoate (7-keto derivative): This is often the major byproduct and results from the over-oxidation of the C-7 position.[2]
(3beta,7beta)-Cholest-5-ene-3,7-diol 3-Benzoate (7-beta epimer): The stereochemistry of the newly introduced hydroxyl group can be a mixture of alpha and beta isomers, with the beta isomer being an undesired byproduct.
Unreacted Cholesteryl Benzoate: Incomplete reaction will leave starting material in the product mixture.
Side-chain oxidation products: Although less common, oxidation can also occur at other susceptible positions on the cholesterol side chain.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable solvent system, such as hexane:ethyl acetate (e.g., 4:1 or 3:1 v/v), can effectively separate the starting material (cholesteryl benzoate), the 7-keto byproduct, and the desired 7-alpha-hydroxy product. The different polarities of these compounds result in distinct Rf values. Visualization can be achieved using a phosphomolybdic acid stain followed by gentle heating, which will reveal the separated spots.
Q4: What is the most reliable method for purifying the final product?
A4: A combination of column chromatography and recrystallization is typically the most effective purification strategy.
Column Chromatography: Silica gel column chromatography is used to separate the components of the reaction mixture based on their polarity. A gradient elution with a solvent system like hexane/ethyl acetate allows for the separation of the less polar starting material and 7-keto byproduct from the more polar diol products.
Recrystallization: After column chromatography, recrystallization from a suitable solvent system (e.g., acetone/water or methanol) can further purify the (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate and remove any remaining impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
Problem
Potential Cause(s)
Troubleshooting Steps & Explanations
Low to no conversion of starting material (Cholesteryl Benzoate)
1. Check Oxidant Activity: Ensure your oxidizing agent (e.g., t-butyl hydroperoxide, chromium trioxide) is fresh and has been stored correctly. For methods using t-butyl hydroperoxide, consider adding it in portions to maintain its effective concentration throughout the reaction.[3] 2. Optimize Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. Be cautious, as excessively high temperatures can lead to more byproduct formation. 3. Catalyst Activation/Choice: If using a metal catalyst (e.g., with TBHP), ensure it is properly activated. Consider screening different catalysts known for allylic oxidation.
High yield of the 7-keto byproduct
1. Over-oxidation due to harsh reaction conditions. 2. Excess of oxidizing agent. 3. Prolonged reaction time.
1. Milder Conditions: Employ milder oxidizing agents or reduce the reaction temperature. 2. Stoichiometry Control: Carefully control the stoichiometry of the oxidizing agent. Use only a slight excess. 3. Reaction Monitoring: Monitor the reaction closely by TLC and quench it as soon as a significant amount of the desired product has formed, before it is further oxidized to the ketone.
Formation of a mixture of 7-alpha and 7-beta epimers
Lack of stereocontrol in the oxidation step.
1. Stereoselective Synthesis Route: Consider a more stereospecific synthetic route, such as the one involving the solvolysis of 7-alpha-bromocholesterol benzoate. This method has been shown to proceed with retention of configuration at the C-7 position. 2. Reduction of 7-keto derivative: An alternative strategy is to first synthesize the 7-keto derivative, which is often easier to obtain in high yield, and then perform a stereoselective reduction to the 7-alpha-hydroxy product using a suitable reducing agent.
Difficult separation of the desired product from byproducts
Similar polarities of the 7-alpha and 7-beta isomers.
1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve the separation. Using a less polar solvent system and a longer column can enhance resolution. 2. Preparative TLC: For small-scale purifications, preparative TLC can be an effective method to separate closely related isomers. 3. Derivatization: In some cases, derivatizing the hydroxyl groups can alter the polarity and facilitate separation. The derivatives can then be cleaved to yield the pure product.
Product decomposition during workup or purification
1. Acidic or basic conditions. 2. High temperatures during solvent evaporation.
1. Neutral Workup: Ensure that the workup procedure is performed under neutral conditions to avoid acid- or base-catalyzed degradation of the product. 2. Low-Temperature Evaporation: Use a rotary evaporator at a low temperature to remove solvents. Avoid prolonged heating of the product.
Experimental Protocols
Protocol 1: Synthesis of Cholesteryl Benzoate (Starting Material)
This protocol describes the protection of the 3-beta-hydroxyl group of cholesterol as a benzoate ester.
Materials:
Cholesterol
Benzoyl chloride
Pyridine (anhydrous)
Dichloromethane (DCM, anhydrous)
Methanol
Ice bath
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator
Procedure:
Dissolve cholesterol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
Add anhydrous pyridine to the solution and cool the flask in an ice bath.
Slowly add benzoyl chloride dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC until the cholesterol spot is no longer visible.
Quench the reaction by slowly adding water.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Recrystallize the crude product from a suitable solvent system (e.g., acetone/water or methanol) to obtain pure cholesteryl benzoate.
Protocol 2: Allylic Oxidation of Cholesteryl Benzoate to (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate (Indirect Method via 7-keto derivative)
This protocol involves the oxidation to the 7-keto intermediate followed by stereoselective reduction.
Part A: Oxidation to Cholest-5-ene-3-beta-ol-7-one 3-Benzoate
Materials:
Cholesteryl Benzoate
Chromium trioxide (CrO3)
Pyridine
Dichloromethane (DCM, anhydrous)
Silica gel for column chromatography
Hexane and Ethyl Acetate for chromatography
Procedure:
Prepare the CrO3-pyridine complex by carefully adding CrO3 to pyridine in DCM at 0°C.
Add a solution of cholesteryl benzoate in DCM to the oxidant mixture.
Stir the reaction at room temperature and monitor its progress by TLC.
Upon completion, quench the reaction with a suitable reagent (e.g., isopropanol).
Filter the mixture through a pad of celite to remove chromium salts and wash with DCM.
Concentrate the filtrate and purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the 7-keto derivative.
Part B: Stereoselective Reduction to (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate
Materials:
Cholest-5-ene-3-beta-ol-7-one 3-Benzoate
A stereoselective reducing agent (e.g., L-Selectride® or K-Selectride®)
Anhydrous tetrahydrofuran (THF)
Anhydrous workup reagents
Procedure:
Dissolve the 7-keto derivative in anhydrous THF under a nitrogen atmosphere and cool to -78°C.
Slowly add the stereoselective reducing agent. The bulky nature of these reagents favors the attack from the less hindered beta-face, resulting in the formation of the 7-alpha-hydroxy product.
Stir the reaction at low temperature and monitor by TLC.
Carefully quench the reaction at low temperature.
Perform an appropriate aqueous workup and extract the product with an organic solvent.
Purify the crude product by column chromatography to isolate (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate.
Visualizing the Synthetic Pathway and Troubleshooting
Synthesis Workflow
Caption: General synthetic workflow for (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate.
Troubleshooting Logic
Caption: A decision-making flowchart for troubleshooting the synthesis.
References
Wendell, S. G., & Edward, J. P. (n.d.). A Short Review of Methods for the Allylic Oxidation of Δ5 Steroidal Compounds to Enones. Organic & Medicinal Chemistry International Journal, 1(4). [Link]
Salmond, W. G., Barta, M. A., & Havens, J. L. (1978). STEROIDAL ALLYLIC OXIDATION WITH CHROMIUM TRIOXIDE IN THE PRESENCE OF PYRAZOLE. The Journal of Organic Chemistry, 43(10), 2057–2059. [Link]
Javitt, N. B. (1976). A sterospecific synthesis of 7alpha-hydroxycholesterol. Journal of Lipid Research, 17(1), 91–93. [Link]
Lytras, E., & Paraskevopoulos, G. (2003). Optimization of the allylic oxidation in the synthesis of 7-keto-delta5-steroidal substrates. Steroids, 68(5), 449-453. [Link]
Separation of 7-alpha-hydroxy and 7-ketocholesterol benzoate byproducts
Topic: Separation of 7-alpha-hydroxycholesterol (7α-OH) and 7-ketocholesterol (7-KC) Benzoate Derivatives Lead Scientist: Dr. Aris Thorne, Senior Applications Specialist[1][2] Executive Summary & Mechanism of Action Welc...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Separation of 7-alpha-hydroxycholesterol (7α-OH) and 7-ketocholesterol (7-KC) Benzoate Derivatives
Lead Scientist: Dr. Aris Thorne, Senior Applications Specialist[1][2]
Executive Summary & Mechanism of Action
Welcome to the technical support hub for oxysterol analysis. The separation of 7α-hydroxycholesterol (7α-OH) and 7-ketocholesterol (7-KC) is critical because they represent distinct biological pathways: 7α-OH is the enzymatic product of CYP7A1 (bile acid synthesis), while 7-KC is primarily a marker of non-enzymatic oxidative stress (autoxidation).[1][2]
The "Benzoate Switch" Strategy
Native oxysterols lack strong chromophores, making UV detection insensitive. We utilize Benzoyl Chloride (BzCl) derivatization to introduce a strong UV-absorbing chromophore (
Crucial Separation Logic:
The success of this protocol relies on the chemical difference between the two analytes:
7-KC: Contains one hydroxyl group (C3) and one ketone (C7).[1][2] It forms a Monobenzoate .[2]
7α-OH: Contains two hydroxyl groups (C3 and C7).[1][2] Under optimized conditions, it forms a Dibenzoate .[1]
In Reverse Phase HPLC (RP-HPLC), the Dibenzoate (7α-OH) is significantly more hydrophobic than the Monobenzoate (7-KC) , resulting in a large shift in retention time and baseline separation.[1][2]
Experimental Protocol: The "Anhydrous" Standard
Warning: Moisture is the enemy of this reaction. Water hydrolyzes benzoyl chloride, creating benzoic acid crystals that interfere with chromatography and preventing the formation of the 7α-OH dibenzoate.
Reagents Required
Solvent: Pyridine (Anhydrous, 99.8%).[1][2] Must be stored over KOH pellets or molecular sieves.
Extraction: Add 2 mL Hexane and 1 mL Water .[2] Vortex vigorously for 1 minute.[2]
Phase Separation: Centrifuge at 2000 x g. Collect the upper organic layer (Hexane).[2]
Reconstitution: Evaporate Hexane under
. Reconstitute in Mobile Phase (e.g., 100% Acetonitrile or MeOH).[1]
Visualization: Reaction & Separation Logic
The following diagram illustrates the chemical divergence that enables separation.
Caption: Differential derivatization logic. 7-KC forms a monobenzoate, while 7α-OH forms a dibenzoate, creating a hydrophobicity gap that drives separation.[1][2]
HPLC Parameters & Expected Data
Recommended System Configuration
Parameter
Specification
Reason
Column
C18 (e.g., Kinetex or Zorbax), 2.6µm or 5µm
High carbon load required for hydrophobic resolution.[1][2]
Excess Reagents: Benzoic Acid / Pyridine (Elute at void volume / very early).[2]
7-Ketocholesterol Benzoate: Elutes earlier (Monobenzoate = Less Hydrophobic).[1][2]
Cholesterol Benzoate: Elutes intermediate (if not removed via SPE).[2]
7α-Hydroxycholesterol Dibenzoate: Elutes later (Dibenzoate = Highly Hydrophobic).[1][2]
Troubleshooting Guide (FAQ)
Q1: I see a "split peak" or a shoulder for 7α-OH. What is happening?
Diagnosis: Incomplete Derivatization.
Mechanism: If the reaction conditions are not strictly anhydrous or the incubation time is too short, the sterically hindered 7α-hydroxyl group may not react. You are seeing a mixture of 7α-OH-3-Monobenzoate (intermediate) and 7α-OH-3,7-Dibenzoate .[1][2]
Solution:
Q2: My 7-KC peak is huge, but 7α-OH is missing. Where did it go?
Diagnosis: Thermal Instability / Dehydration.[2]
Mechanism: 7α-OH is labile.[1][2] In acidic conditions or excessive heat, it dehydrates to form 7-Dehydrocholesterol .[1][2]
Solution:
Ensure the Pyridine is present before adding Benzoyl Chloride to neutralize the HCl generated during the reaction.
Store samples at -80°C; 7α-OH degrades even at -20°C over months.[1][2]
Q3: There is a massive peak at the solvent front interfering with quantification.
Diagnosis: Benzoic Acid Crystallization.
Mechanism: Excess Benzoyl Chloride reacts with the quenching water to form Benzoic Acid. If your extraction (Hexane wash) is inefficient, this acid remains.[1][2]
Solution:
Perform a base wash during extraction: Wash the Hexane layer with 1M
or . This converts Benzoic Acid to Sodium Benzoate (water-soluble), keeping it in the aqueous phase while your sterol benzoates stay in the Hexane.[2]
Note: The ionization energy settings may need adjustment as benzoates are heavier and more stable.
References
Lipid Maps. (2025). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. Link
Cayman Chemical. (2024).[2] 7α-hydroxy Cholesterol-d7 Product Information & Stability Data. Link
BenchChem. (2025).[2][3] A Researcher's Guide to Selective Benzoylation: Benzoyl Cyanide vs. Benzoyl Chloride. Link[1][2]
Griffiths, W. J., & Wang, Y. (2011).[1][2] Analysis of oxysterols by electrospray ionization mass spectrometry. Journal of Biochemical and Biophysical Methods. (Contextual grounding on derivatization logic).
Schroepfer, G. J. (2000).[2] Oxysterols: modulators of cholesterol metabolism and other processes.[8] Physiological Reviews. (Contextual grounding on biological origin).
Comparison of benzoate vs acetate protecting groups for 7-alpha-hydroxycholesterol
Topic: Comparison of Benzoate vs. Acetate Protecting Groups for 7 -Hydroxycholesterol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Technical Guide: Prote...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparison of Benzoate vs. Acetate Protecting Groups for 7
-Hydroxycholesterol
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Technical Guide: Protecting Group Strategy for 7
-Hydroxycholesterol[1]
Executive Summary
In the synthesis and analysis of bile acid precursors, specifically 7
-hydroxycholesterol (7-HC) , the choice between acetate (Ac) and benzoate (Bz) protecting groups is not merely a matter of preference but a strategic decision dictating downstream stability and analytical visibility.[1]
Select Acetate when prioritizing synthetic speed , atom economy , and high yields in non-UV-dependent workflows.[1] It is the kinetically favored product but offers limited analytical feedback.
Select Benzoate when prioritizing product stability , crystallinity , and UV-detectability .[1] The benzoate chromophore is indispensable for HPLC quantification of sterols lacking conjugated dienes, despite the slower reaction kinetics at the hindered 7
-position.
Chemical & Physical Property Analysis[1][2][3][4][5]
Steric and Electronic Profile
The 7
-hydroxyl group is axial and sterically hindered by the C5-C6 double bond and the C19 methyl group. This environment creates a significant reactivity differential between the C3 (equatorial, secondary) and C7 (axial, secondary) positions.[1]
Feature
Acetate (-OAc)
Benzoate (-OBz)
Impact on 7-HC
Formula
Benzoate adds significant bulk (MW +104 vs +42).[1]
Benzoates are less prone to acid-catalyzed elimination (dehydration).[1]
Crystallinity
Low (often oils)
High (-stacking)
Benzoates facilitate purification by recrystallization.[1]
Stability and Degradation Pathways
7
-HC is notoriously unstable, prone to two major degradation pathways:[1]
Dehydration: Elimination of the 7-OH to form 7-dehydrocholesterol (7-DHC).[1]
Oxidation: Conversion to 7-ketocholesterol (7-KC).[1]
Verdict: The Benzoate group provides superior protection against dehydration. The steric bulk and electronic conjugation stabilize the C7 position more effectively than the acetate, which can act as a better leaving group under acidic conditions, promoting elimination.
Experimental Protocols & Workflows
Synthesis of 7
-Hydroxycholesterol Diacetate
Best for: Rapid generation of intermediates where UV tracking is unnecessary.
).[1]
Mechanism: Nucleophilic attack on the benzoyl carbonyl; rate-limited by steric hindrance at C7.
Protocol:
Dissolve 7
-HC (1 eq) in (DCM) containing Pyridine (5 eq).
Add DMAP (0.5 eq).[1] Higher loading required due to slower kinetics.
Add BzCl (3.0 eq) slowly at 0°C.
Reflux (40°C) may be required for 12–24 hours to drive the 7-position to completion.[1]
Self-Validating Check: Monitor TLC. The monobenzoate (C3 only) will persist long after the diacetate would have formed.
Yield Expectation: 75–85% (Losses due to incomplete 7-functionalization or elimination side products).
Visualization of Pathways
Reaction & Degradation Logic
The following diagram illustrates the competitive pathways between protection (desired) and degradation (elimination/oxidation), highlighting where Benzoate offers superior blockage.[1]
Caption: Comparative workflow showing kinetic advantage of Acetate vs. stability advantage of Benzoate against degradation.
Analytical Data Comparison
The choice of protecting group fundamentally alters the analytical method.
Differentiating (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate from 7-dehydrocholesterol
An In-Depth Technical Guide to Differentiating (3β,7α)-Cholest-5-ene-3,7-diol 3-Benzoate from 7-dehydrocholesterol This document moves beyond a simple listing of methods to explain the underlying principles and causal re...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Differentiating (3β,7α)-Cholest-5-ene-3,7-diol 3-Benzoate from 7-dehydrocholesterol
This document moves beyond a simple listing of methods to explain the underlying principles and causal relationships that make each analytical technique effective. We will explore the structural nuances of each molecule and leverage these differences to establish robust, self-validating protocols for their unambiguous differentiation.
Foundational Differences: A Structural and Physicochemical Overview
The key to differentiating these two sterols lies in understanding their fundamental structural disparities. While both are built on the cyclopentanoperhydrophenanthrene ring system, their functional groups and electronic configurations are distinct.
(3β,7α)-Cholest-5-ene-3,7-diol 3-Benzoate is an esterified oxysterol. Its defining features are a benzoate group attached to the hydroxyl at the 3-beta position, a second hydroxyl group at the 7-alpha position, and an isolated double bond between carbons 5 and 6. The bulky, aromatic benzoate group significantly influences its polarity and molecular weight.
7-Dehydrocholesterol (7-DHC) , the immediate precursor to cholesterol and provitamin D3, is defined by a conjugated diene system, with double bonds at C5-C6 and C7-C8.[1][2] This conjugation is a chromophore that imparts specific spectroscopic properties. It has a single hydroxyl group at the 3-beta position.
The structural differences are visually summarized below.
Caption: Core structures of the two target sterols highlighting key functional group differences.
These structural variations translate directly into different physicochemical properties, which we can exploit for separation and identification.
A difference of over 122 g/mol provides an unambiguous basis for mass-based detection methods.
Key Functional Groups
Benzoate Ester (C3), Hydroxyl (C7)
Hydroxyl (C3), Conjugated Diene (C5=C6, C7=C8)
The benzoate group dramatically increases polarity and provides unique signals in NMR and MS. The conjugated diene in 7-DHC creates a strong UV chromophore.[2]
Polarity
Higher
Lower
The ester and second hydroxyl group make the benzoate derivative significantly more polar, enabling effective chromatographic separation.
Spectroscopic Differentiation: The Definitive Approach
Spectroscopic methods provide the most conclusive data for structural elucidation and are essential for positive identification.
Mass Spectrometry (MS)
Due to the large difference in molecular weight, MS is the most direct and definitive technique.
Causality: The molecular ion peak ([M]+, [M+H]+, or [M+NH4]+) will differ by approximately 122.13 Da. This is a non-negotiable, primary point of differentiation that can be resolved by even low-resolution mass spectrometers.
Expert Insight: Beyond the molecular ion, the fragmentation patterns in tandem MS (MS/MS) provide orthogonal confirmation.
(3β,7α)-Cholest-5-ene-3,7-diol 3-Benzoate will show a characteristic neutral loss of benzoic acid (122.04 Da) and subsequent water losses from the sterol backbone.
7-Dehydrocholesterol will fragment via characteristic cleavages of the sterol ring system and water loss.
Trustworthiness: The combination of a unique molecular ion and a predictable, distinct fragmentation pattern provides an exceptionally high degree of confidence in identification. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are industry standards for sterol analysis.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides a complete structural fingerprint of a molecule and is the gold standard for identifying isomers.[7] While more resource-intensive, it can resolve any ambiguity.
¹H NMR:
(3β,7α)-Cholest-5-ene-3,7-diol 3-Benzoate: Will exhibit distinct signals in the aromatic region (approx. 7.4-8.1 ppm) corresponding to the protons of the benzoate ring.
7-Dehydrocholesterol: Will lack signals in the aromatic region but will show characteristic signals for the vinyl protons of the conjugated diene system (approx. 5.4-6.0 ppm).
¹³C NMR:
(3β,7α)-Cholest-5-ene-3,7-diol 3-Benzoate: Will show signals for the aromatic carbons of the benzoate group (approx. 128-133 ppm) and a carbonyl signal for the ester (approx. 166 ppm).
7-Dehydrocholesterol: The conjugated diene carbons will produce four distinct signals in the vinyl region (approx. 115-145 ppm).
Expert Insight: The chemical shifts of the carbons and protons around the A and B rings (specifically C3, C5, C6, C7, C8) will differ significantly due to the influence of the different functional groups. 2D NMR techniques like HMQC and HMBC can be used to definitively assign these signals.[8]
UV-Visible Spectroscopy
This technique is a rapid, non-destructive, and highly effective method for distinguishing these two compounds, leveraging the unique electronic properties of 7-DHC.
Causality: The conjugated diene system in 7-DHC acts as a strong chromophore, resulting in a characteristic UV absorbance maximum around 282 nm.[2]
(3β,7α)-Cholest-5-ene-3,7-diol 3-Benzoate: Lacks the conjugated diene system. Its UV absorbance will be dominated by the benzoate group, which has a maximum around 230 nm.
Trustworthiness: The significant difference in λmax (over 50 nm) makes this a simple and reliable screening method. A quick scan can often provide an immediate answer before employing more complex techniques.
Chromatographic Separation: The Practical Workflow
Chromatography is the workhorse for separating and quantifying these compounds in a mixture. The choice between liquid and gas chromatography depends on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most suitable method for separating these two compounds in their native forms.[9]
Causality: The separation is based on polarity. Using a reversed-phase column (e.g., C18), the more polar (3β,7α)-Cholest-5-ene-3,7-diol 3-Benzoate will interact less with the nonpolar stationary phase and elute earlier than the less polar 7-dehydrocholesterol.
Expert Insight: Coupling HPLC with a UV detector set to monitor multiple wavelengths (e.g., 230 nm and 282 nm) can simultaneously separate and identify the compounds in a single run. For absolute confirmation, coupling to a mass spectrometer (LC-MS) is the preferred approach.[10][11]
Caption: A typical experimental workflow for separating and identifying the sterols using HPLC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent sensitivity and resolving power but requires a critical sample preparation step for these non-volatile sterols.[12]
Causality: Sterols are not sufficiently volatile for GC analysis. The hydroxyl groups must be derivatized, typically via silylation (e.g., using MSTFA or BSTFA), to form trimethylsilyl (TMS) ethers.[13] This step increases volatility and thermal stability.
Expert Insight: The benzoate ester is susceptible to hydrolysis during the saponification step often used to clean up biological samples.[12] If saponification is necessary, it will cleave the benzoate group, converting the target molecule into (3β,7α)-Cholest-5-ene-3,7-diol. This diol would then be derivatized to a di-TMS ether. While this complicates direct analysis of the original molecule, it can still be used for differentiation, as the resulting di-TMS ether of the diol will have a different retention time and mass spectrum than the mono-TMS ether of 7-DHC.
Trustworthiness: GC-MS provides highly reproducible retention indices and library-searchable mass spectra, making it a robust method for routine analysis, provided the sample preparation is consistent and well-understood.
Caption: The required workflow for sterol analysis by GC-MS, including the critical derivatization step.
Recommended Experimental Protocols
The following protocols are designed to be self-validating systems for the unambiguous differentiation of the two compounds.
Protocol 1: Rapid Screening by HPLC-UV
This protocol is designed for rapid confirmation of identity and purity.
Standard Preparation: Prepare 1 mg/mL stock solutions of each reference standard in acetonitrile. Create working solutions at 10 µg/mL by diluting with the mobile phase.
Sample Preparation: Dissolve the unknown sample in acetonitrile to an estimated concentration of 10 µg/mL. Filter through a 0.22 µm syringe filter.
HPLC Conditions:
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase: Isocratic elution with 95% Acetonitrile / 5% Water.[14]
Flow Rate: 1.0 mL/min.
Detector: Photodiode Array (PDA) detector, scanning from 200-400 nm. Monitor discrete channels at 230 nm and 282 nm.
Injection Volume: 10 µL.
Data Analysis:
(3β,7α)-Cholest-5-ene-3,7-diol 3-Benzoate will elute first and show a strong absorbance peak at ~230 nm.
7-Dehydrocholesterol will elute later and show a strong absorbance peak at ~282 nm.
The separation in retention time and the distinct UV spectra provide two independent points of confirmation.
Protocol 2: Definitive Identification by GC-MS (Without Saponification)
This protocol is for structural confirmation when analyzing relatively clean samples.
Standard/Sample Preparation: Accurately weigh ~100 µg of the reference standard or unknown sample into a GC vial.
Derivatization:
Add 100 µL of a silylating agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).
Cap the vial tightly and heat at 60 °C for 30 minutes.[13]
Cool to room temperature before analysis.
GC-MS Conditions:
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms or equivalent).
Carrier Gas: Helium, constant flow of 1.2 mL/min.
Inlet: Splitless injection at 280 °C.
Oven Program: Start at 200 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 10 min.
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of 50-650 m/z.
Data Analysis:
Compare the retention time and the full mass spectrum of the unknown to the derivatized standards.
The TMS-ether of 7-DHC will have a molecular ion corresponding to its derivatized mass (384.64 - 1 + 73.07 = 456.7 g/mol ).
The di-TMS-ether of the benzoate derivative (assuming the ester is stable, which is likely without hydrolysis) would have a much higher mass (506.77 - 1 + 73.07 = 578.8 g/mol for the 7-OH derivatization). The fragmentation patterns will be distinctly different and easily matched to the respective standards.
Conclusion
The differentiation of (3β,7α)-Cholest-5-ene-3,7-diol 3-Benzoate from 7-dehydrocholesterol is straightforward when leveraging their fundamental structural differences.
For rapid and unambiguous identification , Mass Spectrometry is the superior technique due to the large and definitive mass difference.
For routine separation and screening , HPLC-UV is highly effective, providing orthogonal confirmation through both retention time (based on polarity) and UV absorbance spectrum (based on electronic structure).
For absolute structural elucidation , particularly in the absence of reference standards, NMR spectroscopy provides the most comprehensive data.
GC-MS is a powerful tool but requires careful consideration of the sample preparation chemistry, specifically the derivatization step and the potential for ester hydrolysis.
By selecting the appropriate analytical strategy based on these principles, researchers can ensure the accurate identification of these sterols, maintaining the integrity and validity of their scientific outcomes.
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